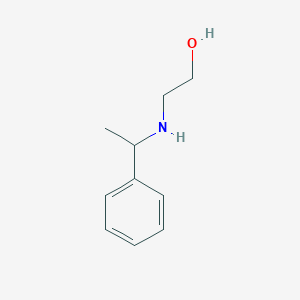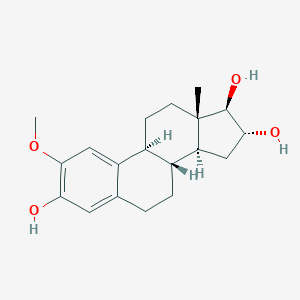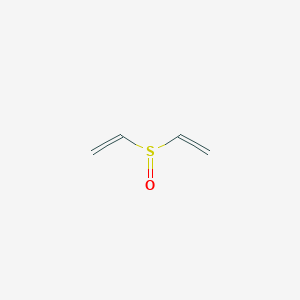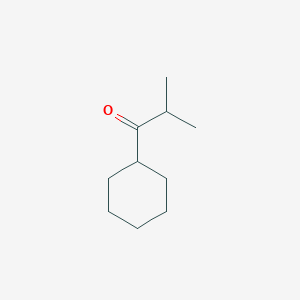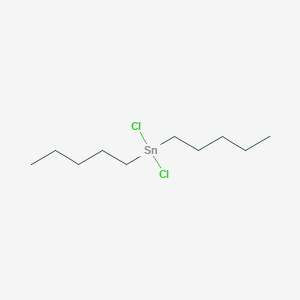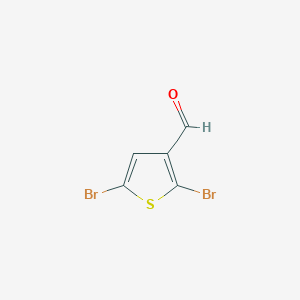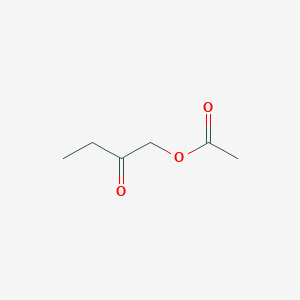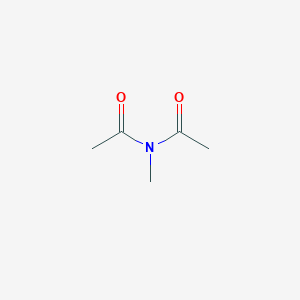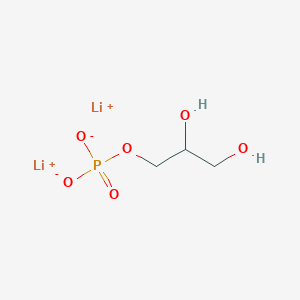
Dilithium glycerophosphate
描述
Dilithium glycerophosphate is a chemical compound with the molecular formula C₃H₇Li₂O₆P. It is a lithium salt of glycerophosphoric acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two lithium ions, a glycerol backbone, and a phosphate group.
准备方法
Synthetic Routes and Reaction Conditions: Dilithium glycerophosphate can be synthesized through the reaction of glycerophosphoric acid with lithium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of glycerophosphoric acid by lithium hydroxide, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, this compound is produced by reacting glycerol with phosphoric acid to form glycerophosphoric acid, which is then neutralized with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The resulting solution is then concentrated and crystallized to obtain pure this compound.
化学反应分析
Types of Reactions: Dilithium glycerophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium phosphate and other oxidation products.
Reduction: It can be reduced under specific conditions to yield glycerol and lithium phosphate.
Substitution: The lithium ions in this compound can be substituted with other cations in exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Cation exchange resins or solutions of other metal salts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lithium phosphate and oxidized glycerol derivatives.
Reduction: Glycerol and lithium phosphate.
Substitution: Various metal glycerophosphates depending on the substituting cation.
科学研究应用
Dilithium glycerophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lithium compounds.
Biology: The compound is studied for its potential role in cellular processes and as a source of lithium ions in biological systems.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: It is used in the production of lithium-based batteries and as an additive in certain industrial processes.
作用机制
The mechanism of action of dilithium glycerophosphate involves the release of lithium ions, which can interact with various molecular targets and pathways. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMP), which play crucial roles in cellular signaling and metabolism. By modulating these enzymes, this compound can influence various physiological processes, including mood regulation and neuroprotection.
相似化合物的比较
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Lithium orotate: Studied for its potential neuroprotective effects.
Comparison: Dilithium glycerophosphate is unique due to its glycerol backbone and phosphate group, which may confer distinct biochemical properties compared to other lithium salts
属性
IUPAC Name |
dilithium;2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJVSRKZXGLAMI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(COP(=O)([O-])[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Li2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926559 | |
| Record name | Dilithium 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300-23-8 | |
| Record name | Dilithium glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilithium 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




